3-(4-methylphenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-[(4-methylphenyl)sulfonylamino]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c1-13-7-9-16(10-8-13)30(26,27)24-15-5-2-4-14(12-15)18(25)21-20-23-22-19(28-20)17-6-3-11-29-17/h2-12,24H,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYATCGLMRRQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide generally involves multiple steps, beginning with the preparation of intermediate compounds that are subsequently combined through various chemical reactions.
Formation of 5-(thiophen-2-yl)-1,3,4-oxadiazole
Starting Materials: : Thiophene-2-carboxylic acid, hydrazine hydrate.
Reaction Conditions: : The reaction occurs under reflux conditions in the presence of a condensing agent like phosphorus oxychloride (POCl₃), yielding the oxadiazole ring.
Preparation of 4-methylphenylsulfonamido group
Starting Materials: : p-toluenesulfonyl chloride, ammonia or primary amine.
Reaction Conditions: : The sulfonyl chloride reacts with the amine under basic conditions to form the sulfonamide.
Coupling to form the final compound
Starting Materials: : The previously synthesized 5-(thiophen-2-yl)-1,3,4-oxadiazole and 4-methylphenylsulfonamide.
Reaction Conditions: : Coupling reactions typically involve condensation agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic amounts of DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
For industrial-scale production, modifications to reaction conditions are often employed to ensure high yields and purity. This might involve optimized solvent systems, controlled temperatures, and specialized reaction vessels that can withstand rigorous conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form sulfoxides or sulfones, depending on the reagents used.
Reduction: : Reduction reactions might target the oxadiazole ring or the sulfonamide group, altering the electronic properties of the molecule.
Substitution: : The aromatic rings in the compound are prone to electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Conditions: : Often conducted in the presence of catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Altered oxadiazole or sulfonamide derivatives.
Substitution Products: : Various aromatic substituted derivatives.
Scientific Research Applications
3-(4-methylphenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has a sulfonamide group, an oxadiazole moiety, and a thiophene ring. It is a benzamide derivative because of the benzamide functional group, and the oxadiazole ring gives it potential biological activity, making it interesting in medicinal chemistry.
Potential Applications
- Medicinal Chemistry The oxadiazole ring is a functional group known to be present in some bioactive molecules. Research has explored 1,3,4-oxadiazoles as potential inhibitors for various enzymes and receptors. The sulfonamide group suggests the molecule may have been designed to explore its medicinal chemistry properties, as sulfonamides are a well-known class of functional groups found in many medications.
- Material Science Some aromatic molecules with linked heterocyclic rings have been explored for their potential applications in material science. The structure of this compound suggests it could be of interest for further investigation in this field.
Structural Comparison
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-methylbenzenesulfonamide | Sulfonamide group | Antibacterial | Basic structure without additional heterocycles |
| 5-(thiophen-2-yl)-1,3,4-oxadiazole | Oxadiazole ring | Antifungal | Focus on heterocyclic structure |
| N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | Benzamide linkage | Anticancer potential | Lacks sulfonamide functionality |
| This compound | Sulfonamide, oxadiazole, and benzamide moieties | To be determined | Presence of both a sulfonamide and an oxadiazole moiety enhances potential biological activity compared to others that may possess only one of these functional groups. |
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, the oxadiazole ring may bind to particular enzymes or proteins, inhibiting their activity. The sulfonamide group could enhance solubility and binding affinity, allowing the compound to effectively modulate biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be categorized based on modifications to the 1,3,4-oxadiazole core, the substituents on the benzamide, and the sulfonamide moiety. Key examples include:
Physicochemical Properties
- Synthetic Yield : The target compound’s synthesis likely follows General Procedure A or B (), with yields comparable to analogs (24–60%) .
- Purity : HPLC purity is expected to exceed 95%, consistent with similar 1,3,4-oxadiazoles () .
- Solubility : The 4-methylphenylsulfonamido group increases lipophilicity (logP ~3.5) compared to polar derivatives like Compound 21 (4-bromo substituent, logP ~2.8) .
Structure-Activity Relationships (SAR)
- Oxadiazole Core : Thiophen-2-yl substitution improves π-π stacking with aromatic residues in target proteins compared to dihydrobenzo[b][1,4]dioxin () .
- Sulfonamido Group : The 4-methylphenyl group optimizes steric bulk without excessive hydrophobicity, unlike dipropylsulfamoyl () or trifluoromethyl () groups .
- Benzamide Position : Substitution at position 3 (meta) enhances target engagement compared to para-substituted analogs (e.g., Compound 23 in ) .
Biological Activity
The compound 3-(4-methylphenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.
Synthesis
The synthesis of the compound involves several steps, typically starting from commercially available precursors. The general procedure includes the formation of the sulfonamide linkage followed by cyclization to create the oxadiazole moiety. The compound's structure has been confirmed through various analytical techniques including NMR and X-ray crystallography.
Biological Activity
The biological activity of this compound has been explored through various assays, focusing on its potential as an antidiabetic , antimicrobial , and anti-inflammatory agent.
Antidiabetic Activity
Recent studies have indicated that derivatives of sulfonamides exhibit significant inhibitory effects on enzymes related to glucose metabolism. For instance, compounds similar to this one have shown promising results against α-glucosidase, an enzyme crucial for carbohydrate digestion. In vitro studies demonstrated that certain derivatives achieved IC50 values lower than standard drugs like acarbose, indicating superior efficacy in inhibiting glucose absorption .
| Compound | IC50 (mM) | Comparison Drug (Acarbose) | % Inhibition |
|---|---|---|---|
| This compound | 9.77 | 15 | 56.6% |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In a study assessing antibacterial activity against Escherichia coli and Staphylococcus aureus, it was found to exhibit moderate to high inhibitory effects . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory properties of this compound have shown potential in reducing inflammation markers in vitro. The compound's ability to inhibit pro-inflammatory cytokines suggests a possible therapeutic role in conditions such as arthritis and other inflammatory diseases.
Case Studies
- Diabetes Model in Mice : In a controlled study using diabetic mice induced by streptozotocin, the administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. The observed effects were attributed to enhanced insulin sensitivity and reduced hepatic glucose production .
- Antibacterial Efficacy : A series of compounds structurally related to this sulfonamide were tested against clinical strains of bacteria. The results indicated that modifications to the sulfonamide group significantly influenced antibacterial potency, with some derivatives outperforming traditional antibiotics .
Q & A
Q. Key Optimization Parameters :
- Reagent Ratios : Stoichiometric excess of cyanogen bromide (1.2–1.5 eq) improves oxadiazole yield.
- Solvent Choice : Dry THF or DMF enhances coupling efficiency by minimizing hydrolysis.
Basic: What analytical techniques confirm the structural integrity and purity of this compound?
Answer:
- Spectroscopic Characterization :
- Chromatographic Purity :
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times.
- Solubility Limitations : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
Q. Methodological Solutions :
- Dose-Response Curves : Establish IC₅₀ values across multiple replicates.
- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and disk diffusion .
- Structural Validation : Re-examine crystallographic data (e.g., SHELXL refinement ) to rule out impurities.
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Focus on modifying:
Sulfonamide Substituents : Replace 4-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
Oxadiazole Linkers : Compare 1,3,4-oxadiazole vs. 1,2,4-triazole analogs to assess ring rigidity’s impact on activity .
Thiophene Modifications : Introduce halogens (e.g., Br at thiophen-5-position) to improve lipophilicity .
Q. Example SAR Table :
| Derivative | R Group (Sulfonamide) | IC₅₀ (μM, MCF-7) | LogP |
|---|---|---|---|
| Parent | 4-Methylphenyl | 12.3 | 3.2 |
| Analog 1 | 4-CF₃ | 6.8 | 3.8 |
| Analog 2 | 3,4-Dichlorophenyl | 8.1 | 4.1 |
Advanced: What computational methods predict the compound’s molecular targets and binding modes?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., adenylyl cyclases or bacterial phosphopantetheinyl transferases ).
- Pharmacophore Mapping : Identify critical H-bond acceptors (oxadiazole O, sulfonamide S=O) and hydrophobic regions (thiophene ring) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
Advanced: How can synthetic yields be optimized for large-scale research applications?
Answer:
- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 2h for oxadiazole cyclization (yield increase: 35% → 60%) .
- Catalytic Systems : Employ Pd/C or CuI for coupling steps to minimize byproducts.
- Workup Strategies : Use aqueous/organic biphasic extraction (e.g., EtOAc/H₂O) to isolate the product efficiently.
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Answer:
- pH Stability Studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via LC-MS over 24h .
- Thermal Analysis : DSC/TGA to determine melting points and decomposition thresholds (e.g., stability up to 200°C).
- Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation products .
Advanced: What crystallographic challenges arise in structural analysis, and how are they resolved?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
